1-(5-Chlorothiophen-2-yl)butan-1-one

Description

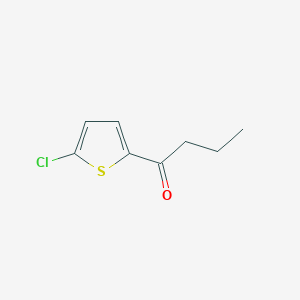

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(5-chlorothiophen-2-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClOS/c1-2-3-6(10)7-4-5-8(9)11-7/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDANQRTCBSNEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356757 | |

| Record name | 1-(5-chlorothiophen-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32427-77-3 | |

| Record name | 1-(5-chlorothiophen-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformational Pathways of 1 5 Chlorothiophen 2 Yl Butan 1 One

Reactivity of the Butan-1-one Moiety

The butan-1-one side chain possesses a reactive ketone functionality. This includes the electrophilic carbonyl carbon and the acidic protons on the adjacent methylene (B1212753) group (α-carbon).

Nucleophilic Addition Reactions at the Carbonyl Group

The carbonyl carbon of the butan-1-one group is electrophilic due to the polarization of the carbon-oxygen double bond. This makes it a prime target for attack by various nucleophiles. nih.govyoutube.com Such reactions, known as nucleophilic additions, proceed via a tetrahedral alkoxide intermediate, which is typically protonated during workup to yield an alcohol. youtube.comlibretexts.org The planarity of the carbonyl group means that if the addition creates a new chiral center, a racemic mixture of enantiomers is often formed. youtube.comyoutube.com

Common nucleophilic addition reactions applicable to this ketone include:

Grignard Reactions: Organometallic reagents, such as Grignard reagents (R-MgX), are potent nucleophiles that add an alkyl or aryl group to the carbonyl carbon. libretexts.org For instance, reacting 1-(5-chlorothiophen-2-yl)butan-1-one with a Grignard reagent like methylmagnesium bromide would yield a tertiary alcohol after acidic workup. youtube.com

Reduction to Alcohols: Hydride reagents deliver a hydride ion (H⁻) to the carbonyl carbon, reducing the ketone to a secondary alcohol. youtube.com Common reagents for this transformation are sodium borohydride (B1222165) (NaBH₄) and the more reactive lithium aluminum hydride (LiAlH₄). The resulting product would be 1-(5-chlorothiophen-2-yl)butan-1-ol.

Table 1: Examples of Nucleophilic Addition Reactions

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Grignard Addition | R-MgX (e.g., CH₃MgBr), then H₃O⁺ | Tertiary Alcohol |

Alpha-Proton Reactivity and Enolate Chemistry of the Ketone

The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) are acidic (pKa ≈ 19-20) due to the electron-withdrawing effect of the ketone and the resonance stabilization of the resulting conjugate base, the enolate. masterorganicchemistry.comutexas.edu Treatment with a suitable base removes an α-proton to form a nucleophilic enolate ion. masterorganicchemistry.comutexas.edu

Strong bases like lithium diisopropylamide (LDA) are required for the complete and irreversible formation of the enolate in a non-hydroxylic solvent like THF. masterorganicchemistry.comlibretexts.org Weaker bases, such as hydroxide (B78521) or alkoxides, establish an equilibrium with a low concentration of the enolate. libretexts.org

Once formed, the enolate is a powerful nucleophile that can react with various electrophiles at the α-carbon: masterorganicchemistry.com

Halogenation: Enolates react readily with halogens (Cl₂, Br₂, I₂). masterorganicchemistry.com Under basic conditions, the reaction can be difficult to control, often leading to polyhalogenation because the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-protons. youtube.comlibretexts.org

Alkylation: Enolates can participate in Sₙ2 reactions with alkyl halides to form a new carbon-carbon bond at the α-position, a process known as enolate alkylation. masterorganicchemistry.com This requires the use of a strong, non-nucleophilic base like LDA to pre-form the enolate before the alkylating agent is added. libretexts.orgyoutube.com

Selective Reductions and Oxidations of the Ketone Functionality

Beyond reduction to an alcohol, the ketone moiety can undergo other redox transformations.

Reductive Amination: The ketone can be converted into an amine through reductive amination. This typically involves condensation with ammonia (B1221849) or a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ.

Oxidation (Haloform Reaction): While ketones are generally resistant to oxidation without carbon-carbon bond cleavage, methyl ketones undergo the haloform reaction. Since this compound is an ethyl ketone (possessing a CH₂ group adjacent to the carbonyl), it would not undergo a classic haloform reaction. However, strong oxidizing agents can cleave the acyl group. For example, the analogous compound 5-chloro-2-acetylthiophene can be oxidized to 5-chlorothiophene-2-carboxylic acid using reagents like sodium chlorite. chemicalbook.comgoogle.com This suggests that under harsh oxidative conditions, the butanoyl group could potentially be cleaved to yield the corresponding carboxylic acid.

Reactivity of the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic system, though its reactivity is modulated by the presence of the deactivating acyl group and the chloro substituent.

Electrophilic Aromatic Substitution Patterns and Directed Functionalization

Thiophene is significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS), with a preference for substitution at the C2 position. pearson.com In this compound, positions 2 and 5 are occupied. Therefore, any further EAS must occur at position 3 or 4.

The directing effects of the existing substituents must be considered:

2-Butanoyl Group (-COR): This is a deactivating, electron-withdrawing group that directs incoming electrophiles to the meta position (C4).

5-Chloro Group (-Cl): Halogens are deactivating via induction but are ortho-para directors due to resonance. It directs incoming electrophiles to its ortho position (C4).

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(4-Nitro-5-chlorothiophen-2-yl)butan-1-one |

| Bromination | Br₂, FeBr₃ | 1-(4-Bromo-5-chlorothiophen-2-yl)butan-1-one |

Nucleophilic Substitution Reactions Involving the Chlorine Atom

The chlorine atom at the C5 position can be replaced via nucleophilic substitution reactions.

Nucleophilic Aromatic Substitution (SₙAr): Classical SₙAr reactions typically require strong activation by potent electron-withdrawing groups ortho or para to the leaving group. libretexts.org The 2-acyl group does provide some activation for the leaving group at C5. However, thiophene is an electron-rich ring, which generally disfavors the formation of the negatively charged Meisenheimer complex intermediate required for a stepwise SₙAr mechanism. youtube.com While reactions with very strong nucleophiles like sodium amide or under harsh conditions might proceed, they are less common. youtube.com Some SₙAr reactions may also proceed via a concerted mechanism. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: The most effective and versatile methods for substituting the chlorine atom involve transition metal catalysis. Aryl chlorides are suitable substrates for modern cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction uses a palladium catalyst and a base to couple the aryl chloride with an organoboron compound (e.g., a boronic acid or ester), forming a new carbon-carbon bond. nih.gov This would allow for the synthesis of 5-aryl or 5-vinyl thiophene derivatives from this compound. organic-chemistry.org

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction forms a carbon-nitrogen bond by coupling the aryl chloride with an amine in the presence of a suitable phosphine (B1218219) ligand and a base. wikipedia.orgnih.gov This method provides a direct route to synthesize 5-amino-substituted thiophene derivatives. libretexts.orgorganic-chemistry.org

Table 3: Examples of Nucleophilic Substitution at the C5 Position

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), base | 5-Arylthiophene derivative |

| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst, phosphine ligand, base | 5-Aminothiophene derivative |

Metalation and Subsequent Cross-Coupling Reactions on the Thiophene Nucleus

The thiophene ring in this compound offers two primary sites for functionalization through metalation and cross-coupling reactions: the C-H bond at position 3 and the C-Cl bond at position 5.

Directed Ortho-Metalation (DoM):

The acyl group at the C2 position can function as a directed metalation group (DMG). organic-chemistry.orgwikipedia.org This allows for the regioselective deprotonation of the thiophene ring at the adjacent C3 position using strong organolithium bases like n-butyllithium (n-BuLi). wikipedia.orgbaranlab.org The DMG interacts with the lithium cation, positioning the base to abstract the ortho-proton, thereby forming a 3-lithio-2-butanoyl-5-chlorothiophene intermediate. wikipedia.orguwindsor.ca This powerful nucleophile can then be quenched with various electrophiles to introduce new substituents specifically at the C3 position. wikipedia.org This method provides a reliable pathway for synthesizing 2,3,5-trisubstituted thiophenes.

Palladium-Catalyzed Cross-Coupling:

The chlorine atom at the C5 position serves as a handle for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. libretexts.orgnih.gov Reactions like the Suzuki-Miyaura coupling, which pairs the chlorothiophene with an organoboron compound, are widely used to form new carbon-carbon bonds. wikipedia.orglibretexts.org The catalytic cycle for these reactions typically involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.com A variety of palladium precursors (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligands can be employed to facilitate this transformation, often in the presence of a base such as sodium carbonate or potassium phosphate. nih.govuwindsor.caharvard.edu This strategy is highly effective for synthesizing 5-aryl or 5-vinyl substituted 2-acylthiophenes.

| Reaction Type | Position | Typical Reagents | Catalyst/Conditions | Resulting Functionalization | Reference |

|---|---|---|---|---|---|

| Directed Ortho-Metalation (DoM) | C3 | n-Butyllithium, then an Electrophile (E+) | Anhydrous ether or THF, low temperature | Introduction of an electrophile (e.g., alkyl, silyl) at the C3 position | wikipedia.org, uwindsor.ca, wikipedia.org |

| Suzuki-Miyaura Coupling | C5 | Aryl/Vinyl Boronic Acid (RB(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Replacement of Chlorine with an aryl or vinyl group | wikipedia.org, libretexts.org, nih.gov |

| Heck Coupling | C5 | Alkene | Pd catalyst, Base | Replacement of Chlorine with a substituted vinyl group | sigmaaldrich.com |

| Sonogashira Coupling | C5 | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Replacement of Chlorine with an alkynyl group | sigmaaldrich.com |

Rearrangement Reactions and Fragmentation Pathways of the Compound

The structural framework of this compound allows it to undergo specific rearrangement reactions and to fragment in predictable ways under mass spectrometry conditions.

Rearrangement Reactions:

A notable transformation applicable to aryl alkyl ketones is the Willgerodt-Kindler reaction. wikipedia.orgmsu.edu This reaction converts the butanoyl group into a terminal thioamide or, after hydrolysis, a carboxylic acid or amide. msu.eduorganic-chemistry.org When this compound is heated with elemental sulfur and a secondary amine like morpholine, the carbonyl group effectively migrates to the end of the alkyl chain, which is simultaneously oxidized. wikipedia.orgresearchgate.net The process is believed to proceed through the formation of an initial enamine, which then undergoes a complex series of rearrangements involving sulfur-containing intermediates to yield the 4-(5-chlorothiophen-2-yl)butanethioamide derivative. wikipedia.orgresearchgate.net

Fragmentation Pathways:

In electron ionization mass spectrometry (EI-MS), the fragmentation of this compound is dominated by characteristic cleavages related to the ketone functional group. jove.comlibretexts.org

Alpha-Cleavage: This is a primary fragmentation pathway for ketones where the bond adjacent to the carbonyl group breaks. jove.commiamioh.edu Two main alpha-cleavage events are possible:

Loss of the propyl radical (•C₃H₇), leading to the formation of a stable 5-chlorothiophen-2-yl acylium ion.

Loss of the 5-chlorothienyl radical, resulting in the formation of a butanoyl cation (C₄H₇O⁺).

McLafferty Rearrangement: This rearrangement occurs in carbonyl compounds that possess a hydrogen atom on the gamma-carbon of the alkyl chain. jove.compressbooks.pub The carbonyl oxygen abstracts this gamma-hydrogen via a six-membered ring transition state, leading to the cleavage of the beta-carbon-alpha-carbon bond. This results in the elimination of a neutral alkene molecule (propene, C₃H₆) and the formation of a new resonance-stabilized radical cation. pressbooks.pub

| Fragmentation Pathway | Lost Fragment | Resulting Ion Structure | Predicted m/z | Reference |

|---|---|---|---|---|

| Molecular Ion [M]⁺• | - | [C₈H₉ClOS]⁺• | 188/190 | utexas.edu |

| Alpha-Cleavage | •C₃H₇ (Propyl radical) | [C₅H₂ClOS]⁺ (5-Chlorothienyl acylium ion) | 145/147 | jove.com, libretexts.org |

| Alpha-Cleavage | •C₅H₂ClS (5-Chlorothienyl radical) | [C₄H₇O]⁺ (Butanoyl cation) | 71 | jove.com, libretexts.org |

| McLafferty Rearrangement | C₃H₆ (Propene) | [C₅H₄ClOS]⁺• (Enol radical cation) | 146/148 | pressbooks.pub |

Note: m/z values are shown for the major isotopes (³⁵Cl/³⁷Cl where applicable).

Derivatization Strategies for the Construction of Complex Molecular Architectures

This compound is a valuable building block for synthesizing more complex molecules, primarily through reactions involving its carbonyl group and the adjacent methylene protons. rroij.comnih.gov

One of the most effective derivatization methods is the Knoevenagel condensation. researchgate.net This reaction involves the base-catalyzed condensation of the ketone with an active methylene compound, such as malononitrile (B47326) or ethyl cyanoacetate. nih.gov The reaction creates a new carbon-carbon double bond at the alpha-position of the butanoyl chain, yielding an α,β-unsaturated ketone derivative. These Knoevenagel adducts are themselves versatile intermediates. For instance, they can participate in subsequent intramolecular or intermolecular reactions, such as Michael additions or cyclizations, to construct elaborate heterocyclic systems like substituted pyrans and pyridines. researchgate.net

Furthermore, the butanoyl side chain can be functionalized through various other reactions. The α-protons to the carbonyl are acidic and can be removed by a suitable base to form an enolate, which can then react with various electrophiles. Cyclocondensation reactions, often acid-catalyzed, can also be employed to build fused ring systems onto the thiophene core. nih.gov These strategies underscore the utility of this compound as a scaffold for generating diverse molecular architectures with potential applications in medicinal chemistry and materials science. rroij.compharmaguideline.com

| Reaction Type | Reagents | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile, ethyl acetoacetate) | Base (e.g., piperidine, ammonium (B1175870) acetate) | α,β-Unsaturated ketone derivative | researchgate.net, nih.gov |

| Michael Addition/Cyclization | Knoevenagel adduct reacts with a nucleophile (e.g., acetoacetanilide) | Base catalyst | Substituted dihydropyrans or cyclohexanones | researchgate.net |

| Acid-Catalyzed Cyclocondensation | Protic acid (e.g., acetic acid) | Heat | Fused heterocyclic systems | nih.gov |

| Synthesis of Pyrrolizine Derivatives | Lithium pyrrolidinide, then Methyl Iodide | Low temperature (-70 °C) | Substituted pyrrolizine heterocycles (from related thione) | nih.gov |

Advanced Characterization Techniques for Structural Elucidation of 1 5 Chlorothiophen 2 Yl Butan 1 One and Its Derivatives

Spectroscopic Analysis

Spectroscopic techniques are indispensable for determining the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. For a definitive structural confirmation of 1-(5-Chlorothiophen-2-yl)butan-1-one, a combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR techniques would be employed.

¹H NMR spectroscopy would provide information on the number of different types of protons and their neighboring environments. The protons on the thiophene (B33073) ring are expected to appear as doublets in the aromatic region of the spectrum. The protons of the butyl chain would exhibit characteristic multiplets, with their chemical shifts influenced by the adjacent carbonyl group.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon is expected to have a characteristic downfield chemical shift. The carbon atoms of the thiophene ring would also appear in the aromatic region, with their shifts influenced by the chlorine substituent and the acyl group.

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial for unambiguously assigning the proton and carbon signals. COSY spectra reveal proton-proton couplings, helping to establish the connectivity within the butyl chain and the thiophene ring. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton.

While specific experimental NMR data for this compound is not widely available in published literature, analysis of related structures provides expected spectral features. For instance, in derivatives such as (E)-1-(5-chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one, the thiophene protons appear as distinct doublets, and the carbonyl carbon shows a characteristic resonance. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive, based on known chemical shift values and data from similar compounds, as specific experimental data is not available.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiophene H-3 | ~7.0-7.2 (d) | ~130-132 |

| Thiophene H-4 | ~7.5-7.7 (d) | ~132-134 |

| -CH₂- (alpha to C=O) | ~2.8-3.0 (t) | ~38-40 |

| -CH₂- (beta to C=O) | ~1.7-1.9 (sextet) | ~26-28 |

| -CH₃ | ~0.9-1.1 (t) | ~13-15 |

| C=O | - | ~190-195 |

| Thiophene C-2 | - | ~140-142 |

Vibrational Spectroscopy (Fourier Transform Infrared (FTIR) and Raman Spectroscopy)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. For this compound, the most characteristic absorption would be the strong C=O stretching vibration of the ketone group, typically observed in the range of 1660-1700 cm⁻¹. Other expected absorptions would include C-H stretching vibrations of the alkyl chain and the thiophene ring, C-S stretching of the thiophene ring, and the C-Cl stretching vibration.

Raman spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. While the C=O stretch is also observable in Raman spectra, non-polar bonds often give stronger signals. The C-S and C-C bonds of the thiophene ring would be expected to show characteristic Raman scattering.

For related chalcone (B49325) derivatives, FTIR spectra have been used to confirm the presence of the carbonyl group and other key functional groups. nih.gov

Table 2: Expected Vibrational Frequencies for this compound (Note: This table is predictive, as specific experimental data is not available.)

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| C=O Stretch (Ketone) | 1660 - 1700 | FTIR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | FTIR, Raman |

| C=C Stretch (Thiophene) | 1400 - 1600 | FTIR, Raman |

| C-S Stretch (Thiophene) | 600 - 800 | FTIR, Raman |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS) involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) would confirm the molecular weight of this compound. The fragmentation pattern observed in the mass spectrum would provide further structural information, with characteristic fragments arising from the loss of the butyl chain or parts of the thiophene ring. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments (an M+2 peak with approximately one-third the intensity of the M peak).

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the compound. This is a crucial step in confirming the identity of a newly synthesized molecule. For a derivative, (E)-1-(5-chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one, HRMS has been used to confirm its elemental composition. researchgate.net

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous information about its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.

While the crystal structure of this compound itself is not reported, the crystal structures of several of its chalcone derivatives have been determined. researchgate.net For example, the crystal structure of (E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one revealed a non-planar molecule with a specific dihedral angle between the chlorothiophene and p-toluene rings. researchgate.net Such studies on derivatives provide valuable insights into the likely solid-state behavior and intermolecular interactions of the parent compound.

Table 3: Illustrative Crystallographic Data from a Related Derivative, (E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.000 (2) |

| b (Å) | 10.491 (4) |

| c (Å) | 10.936 (4) |

| α (°) | 94.268 (17) |

| β (°) | 93.83 (3) |

| γ (°) | 96.97 (2) |

Elemental Analysis and Purity Assessment Methodologies

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This is a fundamental technique used to verify the empirical formula of a synthesized compound. The experimentally determined percentages of carbon, hydrogen, chlorine, and sulfur for this compound would be compared with the calculated values to confirm its elemental composition.

Purity assessment is crucial to ensure that the characterized material is a single compound. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used for this purpose. These methods separate the compound from any impurities, and the purity is determined by the relative area of the main peak. For many synthetic procedures involving related compounds, the purity of the final products is confirmed using such chromatographic methods. banglajol.info

Table 4: Theoretical Elemental Composition of this compound (C₈H₉ClOS)

| Element | Percentage (%) |

|---|---|

| Carbon | 50.93 |

| Hydrogen | 4.81 |

| Chlorine | 18.79 |

| Oxygen | 8.48 |

No Publicly Available Computational Studies Found for this compound

Despite a comprehensive search for computational and theoretical chemistry data on the compound this compound, no specific research articles or publicly accessible datasets containing the requested analyses were identified.

Detailed investigations into scholarly databases and scientific literature did not yield any studies that have performed the specific quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, on this particular molecule. Consequently, information regarding its optimized molecular geometry, conformational analysis, electronic structure, and Frontier Molecular Orbital Theory (HOMO-LUMO) analysis is not available in published research.

Furthermore, the search for predicted spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and vibrational frequencies, derived from computational models for this compound was unsuccessful. Similarly, no literature could be found detailing the analysis of its chemical bonding and intermolecular interactions through methods like the Atoms in Molecules (AIM) theory, the Electron Localization Function (ELF), or the Local Orbital Locator (LOL) analyses.

While computational studies have been conducted on structurally related compounds, such as other substituted thiophene derivatives, this information is not directly applicable to this compound. The specific substitution pattern and the butan-1-one side chain significantly influence the molecule's electronic and structural properties, making direct comparisons or extrapolations from other molecules scientifically unsound.

Therefore, it is not possible to construct the detailed article on the computational chemistry and theoretical investigations of this compound as outlined in the request, due to the absence of the necessary foundational research data in the public domain.

Computational Chemistry and Theoretical Investigations of 1 5 Chlorothiophen 2 Yl Butan 1 One

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a powerful tool to investigate the intricate details of chemical reactions at a molecular level. For a compound like 1-(5-Chlorothiophen-2-yl)butan-1-one, these models can map out the entire energy landscape of a potential reaction, from reactants to products, providing insights that are often difficult to obtain through experimental means alone.

Transition State Identification and Energy Profile Calculations

A key aspect of understanding a reaction mechanism is the identification of the transition state (TS)—the highest energy point along the reaction coordinate. Computational methods allow for the precise location of this fleeting molecular arrangement. For transformations involving the butanone side chain or the chlorothiophene ring of this compound, calculations would typically be performed to find the geometry of the transition state.

Once the transition state is identified, an energy profile for the reaction can be calculated. This profile plots the potential energy of the system as it progresses from reactants to products. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor in determining the reaction rate. For example, in a hypothetical nucleophilic addition to the carbonyl group, the energy profile would show the energy required to form the tetrahedral intermediate's transition state.

Table 1: Hypothetical Energy Profile Data for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State (TS) | +15.8 |

| Intermediate | -5.2 |

| Products | -12.5 |

Note: This data is illustrative and based on typical values for similar ketone reactions.

Thermodynamic and Kinetic Studies of Key Chemical Transformations

Computational chemistry provides direct access to fundamental thermodynamic and kinetic data. By calculating the vibrational frequencies of the optimized molecular structures (reactants, transition states, products), key thermodynamic quantities can be derived.

Thermodynamic Studies : Quantities such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be calculated. A negative ΔG indicates a spontaneous reaction under the given conditions. These calculations can predict the equilibrium position of a reaction involving this compound, for instance, in a condensation or substitution reaction.

Kinetic Studies : The activation energy (Ea) derived from the energy profile is used in the Arrhenius equation to study the reaction rate. Computational studies on related thiophene (B33073) derivatives have utilized such approaches to compare the feasibility of different reaction pathways, with lower activation barriers indicating kinetically favored routes.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable computational tool that visualizes the electrostatic potential on the electron density surface of a molecule. It provides a guide to the reactive sites of a compound. MEP maps are color-coded to indicate different regions of electrostatic potential.

Red Regions : These indicate areas of negative electrostatic potential, which are rich in electrons. For this compound, the most negative potential is expected to be located around the carbonyl oxygen atom, making it a prime target for electrophilic attack and a site for hydrogen bond donation.

Blue Regions : These represent areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack. In this molecule, positive regions would likely be found around the carbonyl carbon and the hydrogen atoms.

Green/Yellow Regions : These denote areas of neutral or near-zero potential.

By analyzing the MEP map of this compound, chemists can predict how it will interact with other reagents. For instance, the map would clearly indicate the susceptibility of the carbonyl carbon to attack by nucleophiles, a fundamental reaction pathway for ketones. DFT studies on analogous 2-acyl-5-chlorothiophenes confirm that MEP analysis is a standard method to identify these electrophilic and nucleophilic centers and thus predict the molecule's reactive behavior.

Q & A

Q. What are the established synthetic routes for 1-(5-Chlorothiophen-2-yl)butan-1-one, and how can purity be validated?

The compound is commonly synthesized via Friedel-Crafts acylation or Claisen-Schmidt condensation , where 5-chlorothiophene reacts with butanoyl chloride or a β-ketoester derivative. For example, chalcone derivatives (α,β-unsaturated ketones) are synthesized by condensing aromatic aldehydes with acetylthiophene derivatives under acidic conditions . Purity validation involves:

- Thin-layer chromatography (TLC) to monitor reaction progress .

- High-performance liquid chromatography (HPLC) for quantitative analysis.

- Nuclear magnetic resonance (NMR) to confirm structural integrity (e.g., characteristic thiophene proton signals at δ 6.5–7.5 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Assigns protons and carbons, confirming the thiophene ring, ketone group, and chlorinated position. Aromatic protons in the thiophene ring show distinct splitting patterns .

- FT-IR : Identifies the carbonyl (C=O) stretch near 1680–1700 cm⁻¹ and C-Cl stretch at 550–750 cm⁻¹ .

- Mass spectrometry (MS) : Validates molecular weight (MW = 204.69 g/mol) via molecular ion peaks (e.g., [M+H]+ at m/z 205.7) .

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to confirm the structure of this compound?

SC-XRD provides atomic-level resolution of the molecule:

- Crystals are grown via slow evaporation in solvents like ethanol or dichloromethane .

- Data collection uses a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å).

- SHELX programs refine the structure (e.g., SHELXL for least-squares refinement), reporting bond lengths, angles, and R-factors (e.g., R1 < 0.05 for high-quality data) .

- Mercury software visualizes packing interactions (e.g., C–H⋯O/S, halogen bonding) .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for synthesizing derivatives of this compound?

Retrosynthetic analysis tools (e.g., AI-driven platforms like Pistachio or Reaxys) propose feasible routes:

- Identify reactive sites: The ketone group is amenable to nucleophilic attack, enabling Grignard additions or reductive amination .

- Density functional theory (DFT) calculates transition-state energies for competing pathways (e.g., chalcone vs. enone formation) .

- Validate with experimental data (e.g., regioselectivity in electrophilic substitution on the thiophene ring) .

Q. What strategies resolve contradictions in crystallographic data between experimental and computational models?

- Multi-technique validation : Cross-check SC-XRD data with powder XRD and solid-state NMR to detect polymorphism or co-crystallization (e.g., minor Z-isomer impurities in chalcone structures) .

- Hirshfeld surface analysis in CrystalExplorer quantifies intermolecular interactions (e.g., Cl⋯Cl contacts vs. π-stacking) .

- Refine disorder using TWINABS for twinned crystals or apply high-pressure XRD to assess stability .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Steric hindrance : The 5-chloro group directs electrophilic substitution to the 3-position of the thiophene ring.

- Electronic effects : The electron-withdrawing Cl atom deactivates the ring, favoring Suzuki-Miyaura coupling at the ketone’s α-carbon.

- Catalytic systems : Copper or palladium catalysts enable γ-C(sp³)-H amination, forming polysubstituted anilines (e.g., with arylboronic acids) .

Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they affect material properties?

Q. How can advanced chromatographic techniques optimize the separation of stereoisomers or co-crystallized impurities?

- Chiral HPLC with cellulose-based columns resolves enantiomers (e.g., using hexane/isopropanol gradients).

- High-resolution mass spectrometry (HRMS) distinguishes co-eluting species (e.g., Z/E isomers with <0.5 Da mass difference) .

- Crystallization screening (e.g., via microbatch under oil) isolates co-crystals for SC-XRD analysis .

Q. What mechanistic insights explain unexpected byproducts in the synthesis of this compound?

- Keto-enol tautomerization : Under acidic conditions, the enol form may react further, forming aldol adducts.

- Oxidative side reactions : Trace metals (e.g., Fe³⁺) catalyze ketone oxidation to carboxylic acids.

- Isomerization pathways : Light or heat promotes Z→E isomerization in α,β-unsaturated derivatives .

Q. How do substituents on the thiophene ring modulate the compound’s biological activity?

- Structure-activity relationship (SAR) studies : Introducing electron-donating groups (e.g., methyl) at the 3-position enhances antimicrobial activity by improving membrane permeability .

- Docking simulations : The ketone group hydrogen-bonds with enzyme active sites (e.g., cytochrome P450), predicting metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.